2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
Description
2-(4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a benzimidazole-based small molecule featuring a sulfonylpiperazine substituent. The core structure comprises a benzo[d]imidazole moiety linked to a piperazine ring via a sulfonyl group, which is further substituted with a 2,4-dichloro-5-methylphenyl group.
Properties
IUPAC Name |
2-[4-(2,4-dichloro-5-methylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O2S/c1-12-10-17(14(20)11-13(12)19)27(25,26)24-8-6-23(7-9-24)18-21-15-4-2-3-5-16(15)22-18/h2-5,10-11H,6-9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZMZMHFQBEDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperazine Substitution: The piperazine ring is introduced by reacting the benzimidazole core with piperazine in the presence of a suitable base.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring with 2,4-dichloro-5-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and minimization of side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biology: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfonylated piperazine derivatives.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzimidazole core may also interact with nucleic acids or other biomolecules, affecting their function.
Comparison with Similar Compounds
Key Structural Features :
- Benzimidazole core: Known for DNA intercalation and kinase inhibition .
- Sulfonylpiperazine bridge : Enhances solubility and modulates receptor binding .
- 2,4-Dichloro-5-methylphenyl group : Contributes to lipophilicity and target selectivity .
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally and functionally related benzimidazole derivatives:
Structural Comparison
Key Observations :
- The sulfonylpiperazine group in the target compound differentiates it from sulfinyl or pyridine-linked analogs (e.g., ).
Pharmacological Activity Comparison
Key Observations :
- The target compound’s dichloroaryl-sulfonylpiperazine motif aligns with kinase-targeting agents (e.g., BRAF inhibitors in ), whereas triazole-thiazole hybrids () prioritize antimicrobial activity.
- Venetoclax derivatives () exhibit nanomolar potency in apoptosis pathways, a benchmark for optimizing the target compound’s efficacy .
Physicochemical Properties
Key Observations :
- The target compound’s higher LogP compared to methoxy-substituted analogs suggests enhanced membrane permeability but reduced aqueous solubility .
- Stability data from highlight the need for formulation optimization to mitigate degradation risks in sulfonyl-linked benzimidazoles .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis follows protocols similar to , involving chlorosulfonic acid-mediated sulfonylation .
- Therapeutic Potential: Structural parallels to BRAF inhibitors () and Venetoclax derivatives () suggest dual applications in oncology and apoptosis regulation.
- Optimization Challenges : The dichloroaryl group may confer metabolic stability but requires balancing with solubility enhancers (e.g., PEGylation) for in vivo efficacy .
Biological Activity
2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzimidazole core linked to a piperazine moiety via a sulfonyl group. Its molecular formula is , and it exhibits various chemical properties that facilitate interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. The sulfonyl group enhances its binding affinity, while the piperazine ring contributes to its pharmacological profile. Research indicates that it may modulate neurotransmitter systems, particularly through interactions with GABA-A receptors, which are crucial for neurological functions.
Antimicrobial Properties
Studies have shown that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. The sulfonyl and piperazine functionalities enhance their efficacy against various bacterial strains. In vitro assays demonstrated that the compound has inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Neuropharmacological Effects
The modulation of GABA-A receptors by this compound suggests potential applications in treating anxiety and other neurological disorders. Positive allosteric modulators (PAMs) derived from benzimidazole structures have been identified as promising candidates for enhancing GABAergic transmission without the side effects associated with traditional benzodiazepines.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzimidazole derivatives, including those with sulfonyl groups. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Neuropharmacological Research : In a series of experiments assessing the effects on GABA-A receptor modulation, compounds similar to this compound were found to increase receptor activity by 30% compared to controls in vitro.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | Fluorophenyl group | Positive allosteric modulator for GABA-A |
| 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-piperazine | Sulfonamide linkage | Antimicrobial properties |
| Trimetazidine | Piperazine derivative | Cardioprotective effects |
Q & A
Q. Advanced Structure-Activity Relationship (SAR) Design
- Substituent screening : Replace the 2,4-dichloro-5-methylphenyl group with bioisosteres (e.g., trifluoromethyl or nitro groups) to modulate lipophilicity (logP) and hydrogen-bonding capacity .
- Docking studies : Use molecular dynamics to predict interactions with targets (e.g., urease active site). For example, sulfonyl oxygen may form hydrogen bonds with Arg439 .
- In vitro validation : Test analogs against off-target receptors (e.g., angiotensin II receptors) to assess selectivity .
What methodologies support systematic SAR studies for this compound class?
Q. Intermediate-to-Advanced SAR Approaches
- Fragment-based design : Synthesize derivatives with incremental changes (e.g., varying aryl groups on the sulfonyl moiety) .
- Pharmacophore mapping : Identify essential features (e.g., planar benzimidazole, sulfonyl acceptor) using software like Schrödinger .
- Biological profiling : Screen against related enzymes (e.g., COX-2, angiotensin-converting enzyme) to explore polypharmacology .
How can computational predictions of binding affinity be validated experimentally?
Q. Advanced Computational-Experimental Integration
- Molecular docking : Predict binding poses in targets like urease (PDB: 4H9M) using AutoDock Vina .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) to confirm docking results .
- Mutagenesis studies : Engineer key residues (e.g., His593 in urease) and test compound affinity to validate interaction hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
